Biochemical Potency Comparison: Pradigastat Sodium Exhibits IC₅₀ of 157 nM Against hDGAT1, Differentiating from PF-04620110 and AZD7687
Pradigastat sodium inhibits recombinant human DGAT1 with an IC₅₀ of 0.157 µM (157 nM), as established in multiple independent biochemical assays using oleoyl-CoA and diolein substrates . In direct comparison, PF-04620110 demonstrates an IC₅₀ of 19 nM against hDGAT1, approximately 8.3-fold more potent than pradigastat, while AZD7687 exhibits an IC₅₀ of 80 nM, approximately 2-fold more potent than pradigastat . However, in vitro potency does not translate linearly to clinical efficacy or tolerability. The significance of pradigastat's potency profile lies in its balance between target engagement and manageable gastrointestinal adverse events, a relationship that proved unfavorable for more potent DGAT1 inhibitors in clinical development [1].
| Evidence Dimension | Biochemical inhibitory potency against human DGAT1 |
|---|---|
| Target Compound Data | IC₅₀ = 0.157 µM (157 nM) |
| Comparator Or Baseline | PF-04620110: IC₅₀ = 19 nM; AZD7687: IC₅₀ = 80 nM |
| Quantified Difference | PF-04620110 is 8.3× more potent; AZD7687 is 2× more potent than pradigastat sodium |
| Conditions | Recombinant human DGAT1 enzyme assay using oleoyl-CoA and diolein as substrates |
Why This Matters
The intermediate potency of pradigastat sodium (157 nM) relative to more potent competitors (19 nM for PF-04620110) may contribute to its more favorable clinical tolerability profile, as excessive DGAT1 inhibition correlates with dose-limiting gastrointestinal adverse events, making pradigastat sodium the only DGAT1 inhibitor to complete Phase III evaluation in FCS.
- [1] Denison H, Nilsson C, Löfgren L, et al. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. Diabetes Obes Metab. 2014;16(4):334-343. View Source
